5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of 5-Bromo-6-(chloromethyl)benzo[d]dioxole follows the International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The base name "benzo[d]dioxole" indicates the fusion of a benzene ring with a 1,3-dioxole ring, where the bracketed designation "[d]" specifies the particular fusion pattern between the two ring systems. The numerical locants "5" and "6" precisely identify the positions of the substituents on the benzene portion of the fused ring system, with the bromine atom occupying position 5 and the chloromethyl group located at position 6. This systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates clear communication among researchers working with this molecule.
Alternative nomenclature systems provide additional ways to describe this compound, reflecting different approaches to systematic chemical naming. The compound is also known as 5-bromo-6-(chloromethyl)-1,3-benzodioxole, which emphasizes the 1,3-positioning of the oxygen atoms within the dioxole ring. Another accepted name, 2-bromo-4,5-methylenedioxybenzyl chloride, highlights the methylenedioxy functional group that characterizes the benzodioxole core structure. The designation "1,3-dioxaindane" represents yet another naming convention that treats the fused ring system as a derivative of indane with oxygen substitution, demonstrating the multiple valid approaches to describing complex heterocyclic structures.
Table 1: Structural and Identification Data for 5-Bromo-6-(chloromethyl)benzo[d]dioxole
The structural identification of 5-Bromo-6-(chloromethyl)benzo[d]dioxole reveals a highly substituted aromatic system with distinct electronic and steric characteristics. The compound's Simplified Molecular Input Line Entry System notation "ClCC1=C(Br)C=C2OCOC2=C1" provides a linear representation that unambiguously describes the connectivity of all atoms within the molecule. This notation system enables computational analysis and database searching while providing a standardized method for representing the compound's structure in electronic formats. The International Chemical Identifier string further supports structural identification by providing a universal standard for chemical structure representation that facilitates international scientific communication and database interoperability.
Historical Development in Heterocyclic Chemistry
The historical development of 5-Bromo-6-(chloromethyl)benzo[d]dioxole and related benzodioxole derivatives traces its origins to the broader evolution of heterocyclic chemistry, particularly the study of methylenedioxyphenyl compounds. Early research into benzodioxole chemistry was significantly influenced by observations regarding the synergistic effects of sesame oil with pyrethrum insecticides, which led to the recognition that methylenedioxyphenyl derivatives possessed unique biological activities. This initial discovery opened new avenues for research into the structure-function relationships of benzodioxole compounds and their potential applications in various fields, establishing the foundation for subsequent developments in the synthesis and characterization of more complex derivatives.
The systematic study of benzodioxole derivatives gained momentum as researchers began to understand the unique chemical properties conferred by the methylenedioxy functional group. The benzodioxole core structure, consisting of a benzene ring fused with a dioxole ring containing two oxygen atoms, was recognized as providing enhanced stability through aromaticity while offering multiple sites for chemical modification. This combination of stability and reactivity made benzodioxole derivatives attractive targets for synthetic chemists seeking to develop new compounds with specific biological activities. The development of reliable synthetic methodologies for introducing various substituents onto the benzodioxole core became a major focus of research, leading to the creation of libraries of derivatives with diverse functional groups.
The specific development of halogenated benzodioxole derivatives, including 5-Bromo-6-(chloromethyl)benzo[d]dioxole, emerged from the recognition that halogen substituents could significantly modify the electronic properties and reactivity patterns of the benzodioxole core. Research into the synthesis of such compounds revealed that careful control of reaction conditions was essential for achieving the desired regioselectivity and avoiding unwanted side reactions. The development of methods for introducing multiple halogen substituents in specific positions represented a significant advancement in synthetic methodology, as it enabled the preparation of compounds with precisely defined substitution patterns that could be tailored for specific applications.
Table 2: Key Milestones in Benzodioxole Derivative Development
| Period | Development | Significance |
|---|---|---|
| Early 20th Century | Discovery of sesame oil synergism with pyrethrum | Recognition of methylenedioxyphenyl biological activity |
| Mid-20th Century | Systematic study of benzodioxole core chemistry | Establishment of structure-activity relationships |
| Late 20th Century | Development of halogenated derivatives | Enhanced reactivity and selectivity in synthesis |
| Contemporary | Advanced synthetic methodologies | Precise control of substitution patterns |
Position Within Benzodioxole Derivative Classifications
5-Bromo-6-(chloromethyl)benzo[d]dioxole occupies a distinctive position within the broader classification of benzodioxole derivatives, representing a subclass characterized by multiple halogen substitutions that significantly influence both chemical reactivity and potential biological activity. The compound belongs to the category of halogenated benzodioxoles, which are distinguished from their unsubstituted counterparts by the presence of halogen atoms that modify the electronic distribution within the aromatic system. This classification is particularly important because halogen substituents can dramatically alter the compound's behavior in chemical reactions, influencing both the rate and selectivity of various transformations while also affecting the compound's physical properties such as solubility and stability.
Within the halogenated benzodioxole family, 5-Bromo-6-(chloromethyl)benzo[d]dioxole represents a specific subset characterized by the presence of both a halogen directly attached to the aromatic ring and a halomethyl group as a substituent. This dual halogen functionality places the compound in a unique position among benzodioxole derivatives, as it provides multiple reactive sites that can participate in different types of chemical transformations. The bromine atom at position 5 can undergo typical aromatic substitution reactions, while the chloromethyl group at position 6 can participate in nucleophilic substitution reactions, making the compound a versatile synthetic intermediate for the preparation of more complex molecules.
The classification of 5-Bromo-6-(chloromethyl)benzo[d]dioxole also extends to its role as an intermediate in the synthesis of benzylisoquinoline alkaloids, placing it within the category of alkaloid precursors. This classification is significant because it highlights the compound's importance in natural product synthesis and pharmaceutical research. Benzylisoquinoline alkaloids represent a large class of naturally occurring compounds with diverse biological activities, and the ability to synthesize these molecules efficiently often depends on the availability of appropriately substituted benzodioxole intermediates. The specific substitution pattern of 5-Bromo-6-(chloromethyl)benzo[d]dioxole makes it particularly suitable for certain synthetic routes leading to these bioactive compounds.
Table 3: Classification Comparison of Related Benzodioxole Derivatives
Properties
IUPAC Name |
5-bromo-6-(chloromethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXZWOFQWKKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368694 | |
| Record name | 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64603-67-4 | |
| Record name | 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-(chloromethyl)-1,3-dioxaindane | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole typically involves the bromination and chloromethylation of benzo[d][1,3]dioxole derivatives . One common method starts with piperonyl chloride , which undergoes bromination to introduce the bromine atom at the 5-position . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . The chloromethyl group is then introduced using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities . These methods often involve continuous flow reactors to ensure efficient mixing and reaction control . The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Major Products:
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated derivatives.
Scientific Research Applications
Organic Synthesis
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole serves as an important intermediate in the synthesis of various organic compounds:
- Benzylisoquinoline Alkaloids : The compound is utilized in the total synthesis of benzylisoquinoline alkaloids, which are significant in pharmacology due to their diverse biological activities. Notable examples include aporphines and coptisines, synthesized through palladium-catalyzed arylation and asymmetric hydrogenation methods, achieving high enantioselectivity (ee values greater than 99%) .
- Organoselenium Compounds : It is also used in the synthesis of novel organoselenium compounds that incorporate the benzo[d][1,3]dioxole subunit. These compounds are explored for their potential biological activities .
Medicinal Chemistry
The compound's structural features make it a candidate for drug development:
- Pharmacophore Exploration : In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in new drug formulations. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups that can enhance biological activity .
- Biological Activity Studies : Interaction studies focus on understanding its binding affinities with biological targets, which is crucial for optimizing therapeutic potential .
Material Science
In material science, this compound has been explored for its applications in synthesizing functional materials:
- Metal-Organic Frameworks (MOFs) : The compound can be used to create dioxole-functionalized metal-organic frameworks. These materials have applications in catalysis and gas storage due to their porous structures .
Mechanism of Action
The mechanism of action of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole depends on its specific application . In biological systems, it may interact with molecular targets such as enzymes or receptors . The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzyme activity . The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 5-bromo-6-(chloromethyl)benzo[d][1,3]dioxole and their distinguishing features:
Physical and Spectroscopic Data
- NMR Trends :
- Aromatic protons in 5-bromo-6-substituted benzodioxoles typically resonate between δ 6.7–7.2 ppm (¹H NMR), with OCH₂O groups appearing as singlets near δ 5.9–6.0 ppm .
- Chloromethyl groups (CH₂Cl) are expected to show signals near δ 4.0–4.5 ppm (¹H) and δ 40–45 ppm (¹³C), distinct from allyl or propargyl substituents .
- Mass Spectrometry : HRMS data for analogs (e.g., [M+H]+ = 232.9724 in ) align with theoretical values, underscoring the reliability of synthetic protocols.
Research Findings and Limitations
- Synthetic Efficiency : Yields for analogs range from 66% (but-2-yn-1-yloxy derivative ) to 93% (2-methylprop-1-en-1-yl variant ), suggesting that steric hindrance and substituent stability critically impact reaction outcomes.
- Biological Relevance : Hydrophobic substituents enhance CYP3A4 inhibition , positioning the chloromethyl group as a tunable moiety for drug design.
Biological Activity
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
- Molecular Formula : C₈H₆BrClO₂
- Molecular Weight : 249.49 g/mol
- CAS Number : 64603-67-4
Synthesis and Applications
This compound is primarily utilized as an intermediate in the synthesis of various bioactive compounds, particularly benzylisoquinoline alkaloids. These alkaloids are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis typically involves palladium-catalyzed reactions which allow for the formation of complex molecular architectures with high enantioselectivity.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole | Contains two bromine substituents | Increased reactivity due to multiple halogens |
| 5-Chloro-6-(chloromethyl)benzo[d][1,3]dioxole | Chlorine instead of bromine | Different reactivity profile |
| 5-Iodo-6-(chloromethyl)benzo[d][1,3]dioxole | Iodine substituent | Potentially enhanced biological activity |
Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may influence several biochemical pathways relevant to pharmacology.
The compound is believed to act through multiple mechanisms:
- Nucleophilic Substitution : The chloromethyl group can be substituted by nucleophiles such as amines and thiols, leading to the formation of new derivatives that may exhibit enhanced biological activity.
- Oxidative Pathways : It can undergo oxidation reactions to form aldehydes or carboxylic acids, potentially altering its pharmacological profile.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that specific derivatives showed over 70% inhibition of cell proliferation in MCF-7 breast cancer cells .
- Antimicrobial Properties : Another study highlighted the compound's potential as an antimicrobial agent, demonstrating effectiveness against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell membranes .
- Pharmacokinetics : The pharmacokinetic profile of compounds derived from this structure has been explored in several studies. These investigations revealed favorable absorption characteristics and metabolic stability, suggesting potential for therapeutic applications.
Future Directions
The ongoing research into the biological activity of this compound emphasizes the need for further exploration into its interactions with specific molecular targets. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
- In Vivo Studies : Evaluating its efficacy and safety in animal models.
- Development of Novel Derivatives : Synthesizing new compounds based on this scaffold to enhance biological activity and reduce toxicity.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole, and how do reaction conditions influence yield and purity?
The compound can be synthesized via two primary methods:
- Method A (GP-1 Protocol): Starting from 6-bromobenzo[d][1,3]dioxole-5-carbaldehyde, a modified Grignard reaction or aldehyde functionalization yields the chloromethyl derivative. Purification via flash column chromatography (100% hexanes) achieves 93% yield, confirmed by H/C NMR and HRMS .
- Method B (Chloromethylation): Direct chloromethylation of the parent benzo[d][1,3]dioxole using chloromethyl ether and Lewis acid catalysts (e.g., AlCl) under controlled temperatures (0–25°C) minimizes side reactions like over-chlorination .
Q. Key considerations :
- Temperature control in Method B prevents decomposition of the chloromethyl group.
- Chromatographic solvent selection (e.g., hexanes in Method A) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
- H/C NMR :
- Chloromethyl group : H NMR δ ~4.5–5.0 ppm (CHCl); C NMR δ ~40–45 ppm (CHCl) .
- Bromo substituent : Deshielded aromatic protons (δ ~6.7–7.0 ppm) due to electron-withdrawing effects .
- HRMS : Exact mass confirmation (e.g., [M]+ calculated: 253.9942; observed: 253.9935) validates molecular integrity .
- IR : Peaks at ~750–850 cm (C-Cl stretch) and ~1100–1200 cm (C-O-C in dioxole) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR spectral data for halogenated benzo[d][1,3]dioxole derivatives?
Discrepancies often arise from substituent electronic effects and solvent interactions :
- Example : Propargyl-substituted analogs (e.g., 5-bromo-6-(propa-1,2-dien-1-yl)benzo[d][1,3]dioxole) show upfield shifts in C NMR (δ ~88–103 ppm for allenic carbons) compared to chloromethyl derivatives (δ ~40–45 ppm) due to conjugation differences .
- Resolution : Use deuterated solvents consistently (e.g., CDCl) and cross-reference with HRMS to confirm structural assignments .
Q. What strategies are effective in mitigating competing side reactions during functionalization of the chloromethyl group?
- Lewis Acid Optimization : Catalysts like SnCl or ZnCl improve regioselectivity in Friedel-Crafts alkylation, reducing dimerization byproducts .
- Temperature Gradients : Stepwise heating (0°C → RT) in chloromethylation suppresses polyhalogenation .
- Inert Atmosphere : Argon/N prevents oxidation of reactive intermediates .
Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions compared to other halogenated derivatives?
- Electronic Effects : The bromine atom’s strong electron-withdrawing nature activates the aryl ring for Suzuki-Miyaura couplings , but its lower leaving-group tendency (vs. iodide) necessitates Pd/XPhos catalysts for efficient transmetallation .
- Comparative Data : Chloro derivatives exhibit slower coupling kinetics, while iodo analogs risk premature oxidative addition .
Q. What role does the benzo[d][1,3]dioxole moiety play in enhancing biological activity when incorporated into organoselenium compounds?
- Structural Contribution : The dioxole ring’s rigid planar structure improves binding to biological targets (e.g., antimicrobial enzymes) by enhancing π-π stacking and hydrophobic interactions .
- Case Study : Benzo[d][1,3]dioxole-substituted diselenides show 27–28 mm inhibition zones against C. albicans due to synergistic Se–Se bond cleavage and dioxole-mediated membrane disruption .
Q. How can computational methods predict the regioselectivity of nucleophilic attacks on the benzo[d][1,3]dioxole scaffold?
- Pharmacophore Modeling : ROCS-based virtual screening identifies hydrogen-bond acceptors (dioxole oxygens) and hydrophobic pockets (chloromethyl/bromo groups) as key interaction sites .
- DFT Calculations : Electron density maps reveal preferential nucleophilic attack at the C-4 position (para to bromine) due to lower activation energy (~15 kcal/mol vs. C-6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
